molecular formula C21H33NO2 B13419141 (3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one

(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one

Cat. No.: B13419141
M. Wt: 331.5 g/mol
InChI Key: GEQKTSPOTKEYOG-XZAICMRMSA-N
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Preparation Methods

The synthesis of himbeline involves complex organic reactions. One of the synthetic routes includes an intramolecular Diels-Alder reaction of an appropriately substituted tetraene derivative, which bears the entire latent carbon framework and functional group substitution of himbacine. This reaction produces an advanced tricyclic intermediate, which is then converted to himbeline .

Chemical Reactions Analysis

Himbeline undergoes several types of chemical reactions, including:

    Oxidation: Himbeline can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert himbeline into its reduced forms.

    Substitution: Himbeline can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Himbeline has been extensively studied for its antiplasmodial activity. It has shown significant potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. Himbeline’s slow-action activity makes it a promising candidate for malaria prevention and treatment. Additionally, it has been found to be effective against multi-drug resistant lines of Plasmodium falciparum, making it a valuable compound in the fight against drug-resistant malaria .

Mechanism of Action

The mechanism of action of himbeline involves inhibiting the growth of Plasmodium falciparum parasites. It has been observed that himbeline inhibits trophozoite stage parasites faster than ring stages, indicating that its action against parasites occurs within the first asexual intraerythrocytic developmental cycle. The inhibitory effect is observed in the second cycle, suggesting a unique mode of action distinct from fast-acting treatment drugs .

Comparison with Similar Compounds

Himbeline is often compared with other natural product compounds like alstonine. Both compounds have shown significant antiplasmodial activity, but himbeline has demonstrated a higher selectivity index and better activity against multi-drug resistant lines of Plasmodium falciparum. This makes himbeline a more promising candidate for further drug development. Similar compounds include alstonine, which also exhibits antiplasmodial activity but with different potency and selectivity profiles .

Properties

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C21H33NO2/c1-13-6-5-8-16(22-13)10-11-18-17-9-4-3-7-15(17)12-19-20(18)14(2)24-21(19)23/h10-11,13-20,22H,3-9,12H2,1-2H3/b11-10+/t13-,14-,15+,16+,17-,18+,19-,20+/m0/s1

InChI Key

GEQKTSPOTKEYOG-XZAICMRMSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](N1)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C

Canonical SMILES

CC1CCCC(N1)C=CC2C3CCCCC3CC4C2C(OC4=O)C

Origin of Product

United States

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